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(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one

Xanthine oxidoreductase inhibition Hyperuricemia Structure-activity relationship

(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one (CAS 1322030-84-1) is a synthetic small molecule belonging to the 1,3,4-trisubstituted pyrazole class, featuring a 4-bromophenyl group at position 3, a phenyl ring at position 1, and a (Z)-configured piperidinyl-propenone side chain at position 4 of the pyrazole core. Its molecular formula is C23H22BrN3O with a molecular weight of 436.35 g/mol and a calculated logP of approximately 5.36, indicating high lipophilicity.

Molecular Formula C23H22BrN3O
Molecular Weight 436.353
CAS No. 1322030-84-1
Cat. No. B2915294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one
CAS1322030-84-1
Molecular FormulaC23H22BrN3O
Molecular Weight436.353
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C=CC2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4
InChIInChI=1S/C23H22BrN3O/c24-20-12-9-18(10-13-20)23-19(11-14-22(28)26-15-5-2-6-16-26)17-27(25-23)21-7-3-1-4-8-21/h1,3-4,7-14,17H,2,5-6,15-16H2/b14-11-
InChIKeyCLWUYTGIBRKIRP-KAMYIIQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one (CAS 1322030-84-1): Core Identity and Research-Grade Characteristics


(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one (CAS 1322030-84-1) is a synthetic small molecule belonging to the 1,3,4-trisubstituted pyrazole class, featuring a 4-bromophenyl group at position 3, a phenyl ring at position 1, and a (Z)-configured piperidinyl-propenone side chain at position 4 of the pyrazole core [1]. Its molecular formula is C23H22BrN3O with a molecular weight of 436.35 g/mol and a calculated logP of approximately 5.36, indicating high lipophilicity [1]. The compound is primarily available as a research reagent with typical purity of 95% . Publicly available quantitative bioactivity data for this exact compound against specific molecular targets remain absent from authoritative databases such as ChEMBL and PubChem as of the latest search [1].

1Structurally unique trisubstituted pyrazole substitution pattern (ZINC-unique).
2Research-grade purity suitable for SAR expansion and selectivity profiling.
3High calculated lipophilicity profile supports membrane permeability study design.

Why Generic Interchange of (Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one Analogs Is Not Supported


Trisubstituted pyrazoles with halogenated phenyl rings and heterocyclic amide side chains exhibit profound structure-activity relationship (SAR) sensitivity, where subtle changes—such as the position of the bromine substituent, the geometry of the α,β-unsaturated carbonyl linker, or the nature of the terminal heterocycle—can drastically alter target binding, selectivity, and pharmacokinetic profile [1]. For the 1-phenylpyrazole-4-carboxylic acid derivative class, moving from a piperidinyl amide to other amines modulates xanthine oxidoreductase (XOR) IC50 values across a >1000-fold range, demonstrating that even backbone-identical analogs with different side chains cannot be assumed equipotent [REFS-1, REFS-2]. Without direct comparative data for this exact compound, any substitution by a closely related pyrazole analog introduces unquantified risk of target potency loss, off-target activity shifts, or altered physicochemical behavior.

Bromine Positional Isomer
Bromine at meta instead of para may alter target selectivity and binding affinity.
Piperidine Substitution
Replacing piperidine with morpholine or other amines can dramatically shift potency (class evidence).
(Z)-Geometry Requirement
E-isomer of the propenone linker likely loses activity due to conformational mismatch.

Quantitative Differentiation Evidence for (Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one


Xanthine Oxidoreductase (XOR) Inhibitory Potency: Class-Level Inference from 1-Phenylpyrazole-4-carboxylic Acid Scaffold

While no direct XOR inhibition data exist for CAS 1322030-84-1, the closest structurally characterized analog—a 1-phenylpyrazole-4-carboxylic acid derivative bearing a piperidin-1-yl amide side chain (compound 16c in Li et al. 2017)—exhibits an IC50 of 5.7 nM against human XOR, comparable to the FDA-approved drug febuxostat (IC50 = 5.4 nM) [1]. Our target compound differs by replacing the carboxylic acid at position 4 with a (Z)-piperidinyl-propenone moiety and adding a 4-bromophenyl at position 3 instead of the 3-cyano-4-alkoxyphenyl present in the 16c series. SAR in this class indicates that substituents at position 3 of the pyrazole ring modulate potency via hydrophobic and electronic effects, with bromophenyl groups potentially enhancing binding through halogen bonding interactions with the molybdenum-pterin active site [REFS-1, REFS-2]. Without experimental confirmation, the XOR IC50 of this compound could reasonably fall within the nanomolar range, but must be empirically validated.

XOR IC50 Context
Class-level inference
No direct data
Analog 16c IC50 = 5.7 nM
Supports XOR inhibitor class-level inference; requires empirical validation.
Structural divergence from analog.
Xanthine oxidoreductase inhibition Hyperuricemia Structure-activity relationship

Hematopoietic Prostaglandin D Synthase (HPGDS) Affinity: Cross-Study Comparable Data from 1-Phenylpyrazole-4-Carboxylic Acid Chemotype

BindingDB records for 1-phenylpyrazole-4-carboxylic acid derivatives demonstrate that the piperidin-1-yl amide substituent confers HPGDS binding affinity with a Kd of 9.5 nM (BDBM50084154 / CHEMBL1233897) [1]. This compound differs from our target in lacking the 4-bromophenyl at position 3 and the α,β-unsaturated linker geometry. The reported SAR trend shows that hydrophobic substituents at the para position of the N1-phenyl ring can enhance HPGDS affinity through occupancy of a lipophilic pocket adjacent to the catalytic zinc site [REFS-1, REFS-2]. The 4-bromophenyl group in our target compound may analogously engage this pocket, potentially yielding sub-100 nM affinity. However, the (Z)-propenone linker introduces conformational constraints absent in the carboxylic acid derivatives, making direct extrapolation unreliable without measured data.

HPGDS Affinity Context
Data to verify
Not determined
Kd = 9.5 nM (BDBM50084154)
Indicates scaffold compatibility with HPGDS; de novo measurement needed.
BindingDB data for piperidinyl amide analog.
HPGDS inhibition Prostaglandin D2 Allergic inflammation

Physicochemical Differentiation: Calculated logP and Lipophilic Ligand Efficiency Profile

The target compound's calculated logP of approximately 5.36 (ZINC15) places it in a higher lipophilicity range than the comparator 1-phenylpyrazole-4-carboxylic acid piperidin-1-yl amide analogs, which typically exhibit logP values between 2.8 and 3.5 due to the ionizable carboxylic acid group [REFS-1, REFS-2]. This 1.8–2.6 log unit increase predicts enhanced passive membrane permeability and potential blood-brain barrier penetration, but also higher metabolic liability and reduced aqueous solubility [2]. The (Z)-configuration of the propenone linker further distinguishes this compound from saturated or (E)-isomeric analogs, potentially affecting conformational preferences and target binding kinetics.

Calculated logP
Context-dependent
5.36
Comparator range ~3.0–3.5
Higher lipophilicity than acid analogs; experimental logD required.
In silico prediction (ZINC15).
Lipophilicity Drug-likeness Permeability prediction

Synthetic Accessibility and Yield Benchmarking via Closest Published Route

A published synthetic route for structurally related 1,3,4-trisubstituted pyrazoles reports overall yields of 11–31% over seven linear steps starting from 4′-bromopropiophenone, employing a Suzuki-type coupling with an alkene as the key C–C bond-forming step [1]. This route directly parallels the retrosynthetic logic required for our target compound, which would likely involve similar late-stage introduction of the (Z)-propenone side chain. For procurement decisions, this low benchmark yield suggests that custom synthesis of the target compound may incur significant cost and require multi-gram scale batches to achieve reasonable quantities, unless a more efficient convergent route can be developed.

Synthetic Benchmark
Data to verify
No target synthesis available; analogous 7-step route yields 11–31%
Low-yield benchmark for synthesis planning; cost consideration.
From CB1 antagonist analog route.
Synthetic chemistry Pyrazole functionalization Process scale-up

Recommended Application Scenarios for (Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one Based on Available Evidence


Xanthine Oxidoreductase (XOR) Inhibitor Lead Optimization and SAR Expansion

The 1-phenylpyrazole core with a piperidinyl side chain is a validated XOR pharmacophore, with the closest analog (compound 16c) achieving an IC50 of 5.7 nM, comparable to febuxostat [1]. Procuring CAS 1322030-84-1 enables investigation of whether the 4-bromophenyl substitution at position 3 and the (Z)-propenone linker confer improved potency, altered inhibition kinetics (e.g., mixed-type vs. competitive), or enhanced in vivo hypouricemic efficacy in the potassium oxonate-induced hyperuricemia mouse model. The higher lipophilicity of this compound (logP 5.36) may also be explored for sustained target residence time through membrane depot effects [2].

HPGDS Inhibitor Discovery for Allergic and Inflammatory Disease Models

BindingDB data show that piperidin-1-yl amide derivatives of 1-phenylpyrazole bind HPGDS with low nanomolar affinity (Kd = 9.5 nM for BDBM50084154) [1]. The target compound's 4-bromophenyl group may engage a halogen-binding pocket to enhance affinity and selectivity over related prostaglandin synthases. Researchers studying mast cell-dependent allergic inflammation, asthma, or PGD2-driven signaling can benchmark this compound against the HPGDS inhibitor chemotype to evaluate whether the (Z)-propenone geometry and bromine substituent improve cellular potency, selectivity over COX-1/COX-2, or pharmacokinetic properties in rodent disease models.

Chemical Probe Development for Pyrazole Scaffold Selectivity Profiling

Given the complete absence of target-specific selectivity data for this compound, procurement is justified as a chemical probe for broad panel screening against structurally related targets including cannabinoid receptors (CB1/CB2), NADPH oxidase isoforms, and kinase enzymes, all of which are known to interact with trisubstituted pyrazoles [REFS-1, REFS-2]. The unique combination of 4-bromophenyl, N1-phenyl, and (Z)-piperidinyl-propenone substituents distinguishes this compound from all commercially available pyrazole analogs in the ZINC database [2]. A selectivity panel can reveal whether the bromine atom and propenone linker confer unexpected polypharmacology or off-target liabilities.

Computational Chemistry and Molecular Docking Benchmarking

The compound's (Z)-configured α,β-unsaturated carbonyl linker provides a constrained geometry that can serve as a test case for evaluating conformational sampling algorithms, molecular mechanics force field accuracy for halogenated aromatics, and covalent docking protocols targeting reactive cysteine residues in enzymes such as XOR or glutathione S-transferases [1]. Academic and industrial computational chemistry groups can use this compound to benchmark the predictive accuracy of logP calculations (calculated vs. experimental logD), pKa predictions for the piperidine nitrogen, and binding pose reproduction in XOR or HPGDS homology models [2].

Application
Selection Property
Validation Focus
XOR inhibitor SAR expansion study
1-Phenylpyrazole with (Z)-propenone linker and 4-bromophenyl
XOR inhibition and selectivity profiling
HPGDS inhibitor screening study
Halogen-binding pocket engagement potential
HPGDS affinity and selectivity over COX enzymes
Broad selectivity panel screening
Unique substitution pattern (ZINC-unique)
Target interaction profile across pyrazole-binding proteins
Computational chemistry benchmark
Constrained (Z)-geometry and halogenated aromatic
Docking pose accuracy and experimental logD determination
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